N,N-Diphenyl-4'-(pyren-1-YL)-[1,1'-biphenyl]-4-amine
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Overview
Description
N,N-Diphenyl-4’-(pyren-1-YL)-[1,1’-biphenyl]-4-amine is a compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique electroluminescent properties, making it a valuable material for applications in organic light-emitting diodes (OLEDs) and other electronic devices .
Preparation Methods
The synthesis of N,N-Diphenyl-4’-(pyren-1-YL)-[1,1’-biphenyl]-4-amine typically involves the coupling of pyrene with diphenylamine derivatives. One common synthetic route includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired biphenyl structure . Industrial production methods may involve similar coupling reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N,N-Diphenyl-4’-(pyren-1-YL)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a hole-transporting emitter in OLEDs, providing high luminance efficiencies and good hole-injection properties . In biology, it can be used as a fluorescent probe for imaging applications due to its strong fluorescence emission . In industry, it is utilized in the production of organic electronic devices, such as thin-film transistors and photovoltaic cells .
Mechanism of Action
The mechanism by which N,N-Diphenyl-4’-(pyren-1-YL)-[1,1’-biphenyl]-4-amine exerts its effects is primarily through its electron-donating and hole-transporting properties. The compound’s molecular structure allows for efficient charge transfer, which is crucial for its performance in electronic devices . The pyrene moiety enhances its electron-donating ability, facilitating exciplex formation with electron-transporting materials . This interaction leads to the emission of light in OLEDs and other optoelectronic applications .
Comparison with Similar Compounds
N,N-Diphenyl-4’-(pyren-1-YL)-[1,1’-biphenyl]-4-amine can be compared to other similar compounds, such as N,N’-Bis-(1-naphthalenyl)-N,N’-bis-phenyl-(1,1’-biphenyl)-4,4’-diamine (NPB) and 4,4′,4′′-trispyrenylphenylamine (TPyPA) . While these compounds share similar structural features, N,N-Diphenyl-4’-(pyren-1-YL)-[1,1’-biphenyl]-4-amine is unique in its ability to provide deep-blue emission and high luminance efficiency . The presence of the pyrene moiety in its structure enhances its electron-donating properties, making it more effective in certain electronic applications .
Properties
CAS No. |
816421-92-8 |
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Molecular Formula |
C40H27N |
Molecular Weight |
521.6 g/mol |
IUPAC Name |
N,N-diphenyl-4-(4-pyren-1-ylphenyl)aniline |
InChI |
InChI=1S/C40H27N/c1-3-10-34(11-4-1)41(35-12-5-2-6-13-35)36-24-20-29(21-25-36)28-14-16-30(17-15-28)37-26-22-33-19-18-31-8-7-9-32-23-27-38(37)40(33)39(31)32/h1-27H |
InChI Key |
NXXHTCDMEZLUPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origin of Product |
United States |
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